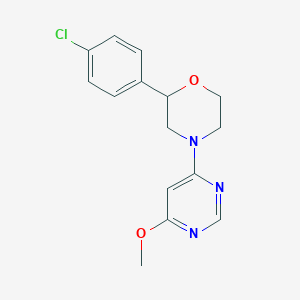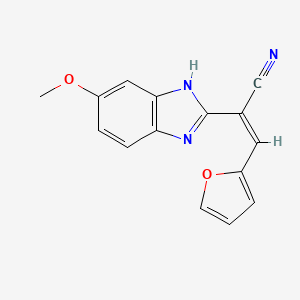
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is a synthetic compound that belongs to the class of morpholine-based drugs. It is commonly referred to as CP-690,550 or Tofacitinib. This compound has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine exerts its pharmacological effects by inhibiting JAKs. JAKs are enzymes that are involved in the signaling pathways of various cytokines and growth factors, including interleukins, interferons, and growth hormone. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can block the downstream signaling pathways of these cytokines and growth factors, which leads to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine are primarily related to its inhibitory effects on JAKs. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can reduce the production of various cytokines and growth factors, including interleukins, interferons, and growth hormone. This leads to the suppression of the immune response and the reduction of inflammation, which is the underlying cause of many autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine for lab experiments is its potent inhibitory effects on JAKs. This makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors, as well as the mechanisms underlying autoimmune diseases. However, one of the major limitations of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages to ensure the specificity and safety of the experiments.
将来の方向性
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine. One of the major areas of focus is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of focus is the identification of biomarkers that can predict the response to 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine treatment, which can help to personalize the treatment for individual patients. Additionally, there is a need for more studies to elucidate the long-term safety and efficacy of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine in various autoimmune diseases.
合成法
The synthesis of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method typically involves the reaction of 4-chloroaniline with 6-methoxypyrimidine-4-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with morpholine in the presence of a catalyst to yield the final product.
科学的研究の応用
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to have potent inhibitory effects on Janus kinases (JAKs), which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can suppress the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-20-15-8-14(17-10-18-15)19-6-7-21-13(9-19)11-2-4-12(16)5-3-11/h2-5,8,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLRDMYUYSLPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)


![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)